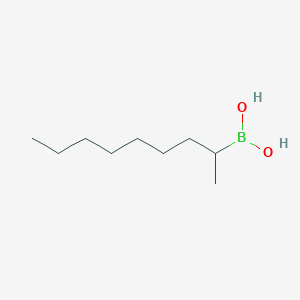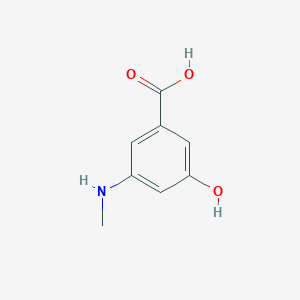![molecular formula C12H13N B11915719 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 248602-19-9](/img/structure/B11915719.png)
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound is characterized by a fused cyclopentane ring and a methyl group attached to the indole core, making it a unique structure within the indole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a Fischer indole synthesis followed by N-alkylation. This one-pot, three-component protocol involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis is a well-established method in organic chemistry and can be scaled up for industrial applications. The use of microwave irradiation can further enhance the reaction rate and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoloquinones.
Substitution: The compound can undergo nitration, followed by reduction and oxidation to form amino and quinone derivatives.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Ammonium nitrate and trifluoroacetic anhydride are used for nitration reactions.
Major Products Formed
Oxidation: Indoloquinones
Reduction: Hexahydro derivatives
Substitution: Amino derivatives and quinones
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo bioreductive activation to form inter- and intrastrand cross-links with DNA, which is crucial for its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 5-position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Has a methyl group at the 7-position instead of the 5-position.
Uniqueness
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
248602-19-9 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3 |
InChI-Schlüssel |
ZQCWSGDTIJGZET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)




![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)



![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)
![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
